molecular formula C8H16ClN B2797406 3-Azabicyclo[4.2.1]nonane hydrochloride CAS No. 2137767-32-7

3-Azabicyclo[4.2.1]nonane hydrochloride

Cat. No.: B2797406
CAS No.: 2137767-32-7
M. Wt: 161.67
InChI Key: ISSNDVQPOOVSNI-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.2.1]nonane hydrochloride (CAS 2137767-32-7) is a bicyclic amine hydrochloride salt characterized by a nitrogen atom embedded in a bridged bicyclo[4.2.1]nonane scaffold. This structure imposes significant conformational rigidity, making it valuable in medicinal chemistry for designing receptor-targeted molecules. It serves as a key intermediate in synthesizing pharmacologically active compounds, particularly those targeting the central nervous system (CNS) . The compound is commercially available as a building block for drug discovery, with applications in developing nicotinic acetylcholine receptor (nAChR) modulators and other alkaloid-inspired therapeutics .

Properties

IUPAC Name

3-azabicyclo[4.2.1]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-8-5-7(1)3-4-9-6-8;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSNDVQPOOVSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.2.1]nonane hydrochloride typically involves cyclization reactions starting from linear precursors. One common method is the intramolecular cyclization of amino alcohols under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of 3-Azabicyclo[4.2.1]nonane hydrochloride may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[4.2.1]nonane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Azabicyclo[4.2.1]nonane hydrochloride serves as a valuable scaffold for designing novel drug candidates. Its derivatives have shown promise as enzyme inhibitors, particularly in the context of inflammatory diseases. For instance, research indicates that compounds based on this scaffold can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing inflammation by preserving palmitoylethanolamide levels.

The compound's interaction with biological targets has been extensively studied:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of NAAA, with some derivatives showing low nanomolar IC50_{50} values, indicating strong inhibitory potency.
  • Receptor Interactions : The unique nitrogen-containing bicyclic structure allows for specific binding to receptors, enhancing its therapeutic potential.

Organic Synthesis

The structural properties of 3-azabicyclo[4.2.1]nonane hydrochloride make it an attractive intermediate in the synthesis of complex organic molecules:

  • Total Synthesis Applications : It has been utilized in the total synthesis of various natural products and pharmaceuticals due to its versatile reactivity and ability to form multiple bonds .
  • Catalysis : Modified derivatives have been explored for use in asymmetric catalysis, showcasing their utility beyond simple drug development .

Case Studies and Research Findings

Several studies highlight the applications of 3-azabicyclo[4.2.1]nonane hydrochloride:

  • NAAA Inhibitors : A study demonstrated that derivatives based on this compound can inhibit NAAA effectively, providing insights into their mechanism of action through molecular docking studies .
    CompoundIC50_{50} (μM)Mechanism
    ARN196890.042Non-covalent
  • Structural Modifications : Research has shown that modifying the azabicyclic core can enhance pharmacokinetic properties, leading to more effective therapeutic agents against inflammatory conditions .
  • Synthetic Pathways : Another study detailed synthetic pathways involving this compound for generating complex bicyclic systems that could serve as precursors for drug development .

Mechanism of Action

The mechanism by which 3-Azabicyclo[4.2.1]nonane hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Structural Comparisons

The bicyclic framework of 3-azabicyclo[4.2.1]nonane hydrochloride distinguishes it from related azabicyclic compounds. Key structural analogs include:

Compound Name Bicyclo System Functional Groups CAS Number Key Features
3-Azabicyclo[3.3.1]nonane hydrochloride [3.3.1] Amine, Hydrochloride 60364-11-6 Twin-chair conformation; used in receptor antagonists and alkaloid synthesis .
9-Azabicyclo[3.3.1]nonane hydrochloride [3.3.1] Amine, Hydrochloride 6760-43-6 Structural component of anatoxin-a (nAChR agonist) .
1-Azabicyclo[3.3.1]nonan-3-one hydrochloride [3.3.1] Ketone, Hydrochloride 90154-82-8 Conformationally restricted ketone derivative; potential CNS applications .
1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride [3.2.2] Carboxylic acid, Hydrochloride 2703779-52-4 Functionalized for peptide mimetics and enzyme inhibitors .

Key Structural Insights :

  • Ring Size and Rigidity : The [4.2.1] system provides a larger, more strained ring compared to [3.3.1] or [3.2.2], altering binding pocket compatibility in receptors .
  • Functionalization : Derivatives with ketones (e.g., CAS 90154-82-8) or carboxylic acids (e.g., CAS 2703779-52-4) enable diverse pharmacological targeting compared to the parent amine .

Key Findings :

  • Substituent Impact : Sulfonyl or aryl groups (e.g., in anti-Parkinsonism analogs) enhance potency due to improved receptor steric fit .
  • Conformational Influence : The twin-chair conformation of [3.3.1] derivatives (e.g., CAS 60364-11-6) enhances binding to hydrophobic pockets in proteins .

Biological Activity

3-Azabicyclo[4.2.1]nonane hydrochloride, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

3-Azabicyclo[4.2.1]nonane hydrochloride features a bicyclic framework that incorporates nitrogen, which is pivotal for its interaction with biological targets. The hydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological assays and synthetic applications.

Structural Features:

  • Bicyclic Framework: The unique arrangement allows for specific interactions with enzymes and receptors.
  • Hydrochloride Salt: Improves solubility and stability in biological systems.

Biological Activity Overview

The biological activity of 3-azabicyclo[4.2.1]nonane hydrochloride has been explored through various studies, revealing significant antimicrobial, antioxidant, and potential antiprotozoal properties.

Antimicrobial Activity

Research indicates that 3-azabicyclo[4.2.1]nonane hydrochloride exhibits notable antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Key Findings:

  • Effective against Gram-positive and Gram-negative bacteria.
  • Potential applications in developing new antibiotics due to rising antibiotic resistance.

Antioxidant Properties

The compound has shown promise in mitigating oxidative stress within biological systems. Its antioxidant activity is believed to stem from its ability to scavenge free radicals and inhibit lipid peroxidation.

Mechanism:

  • Interaction with reactive oxygen species (ROS) leading to reduced cellular damage.

The mechanisms through which 3-azabicyclo[4.2.1]nonane hydrochloride exerts its effects involve interactions with specific molecular targets:

  • Enzyme Inhibition: The compound can inhibit enzymes critical for microbial survival.
  • Receptor Binding: It may act as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmission and muscle contraction .

Synthesis and Research Applications

The synthesis of 3-azabicyclo[4.2.1]nonane hydrochloride typically involves cycloaddition reactions or nucleophilic substitutions that leverage its unique bicyclic structure.

Synthesis Pathways:

  • Catalytic cycloaddition reactions using cobalt(I) catalysts have been reported to yield high purity compounds .

Summary of Applications

The compound's unique structural features make it a valuable building block in medicinal chemistry:

Application Area Description
Medicinal Chemistry Development of new therapeutic agents targeting infectious diseases and neurological disorders.
Synthetic Chemistry Used as a reagent in organic synthesis due to its versatile reactivity profile.
Biological Research Investigated for enzyme inhibition studies and receptor binding assays .

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